6-TET dipivaloate

Übersicht

Beschreibung

Molecular Structure Analysis

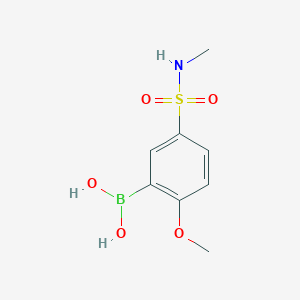

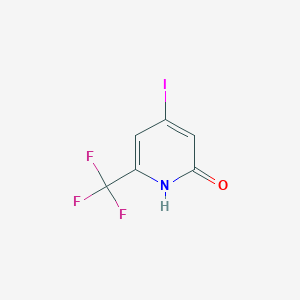

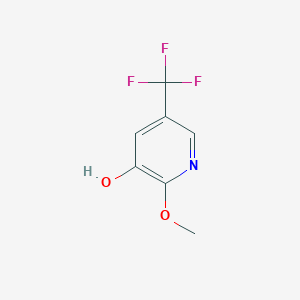

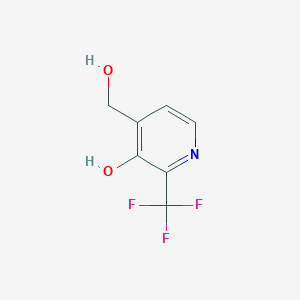

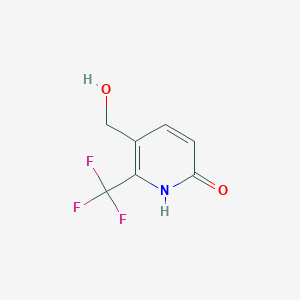

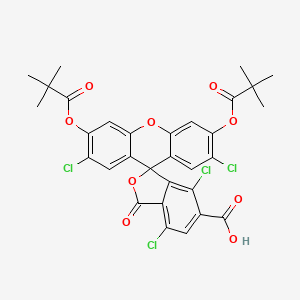

The molecular formula of 6-TET dipivaloate is C31H24Cl4O9 . The molecular weight is 751.2274 . The structure includes a carboxy group and a tetrachlorofluorescein group .Chemical Reactions Analysis

While specific chemical reactions involving 6-TET dipivaloate are not available, it’s known that TET enzymes can modify DNA by oxidizing 5-methylcytosine (5mC) iteratively .Physical And Chemical Properties Analysis

6-TET dipivaloate is a white to yellow solid . It is soluble in DMSO or DMF . The compound is stable for at least 2 years after receipt when stored at +4°C .Wissenschaftliche Forschungsanwendungen

Nucleic Acid Sequencing

6-TET dipivaloate is a fluorescent probe that’s extensively used in nucleic acid sequencing. It’s an amino-conjugatable dye, which means it can be attached to amino groups in nucleotides, allowing for the visualization of DNA or RNA sequences during electrophoresis and other sequencing methods . This application is crucial for genomics research and understanding genetic disorders.

Biochemistry Research

In biochemistry, 6-TET dipivaloate is employed for labeling peptides and oligonucleotides. This facilitates the study of biochemical processes involving these molecules, such as enzyme-substrate interactions, peptide bonding, and the structure of nucleic acids .

Medical Diagnostics

The role of 6-TET dipivaloate in medical diagnostics is primarily linked to its use as a nucleic acid sequencing probe. It aids in the detection of genetic markers associated with diseases, which is essential for early diagnosis and the development of personalized medicine strategies .

Pharmaceutical Research

In pharmaceutical research, 6-TET dipivaloate’s ability to label peptides makes it a valuable tool for drug discovery and development. It helps in the identification of potential drug targets and the screening of large libraries of compounds for therapeutic activity .

Environmental Science

While specific applications of 6-TET dipivaloate in environmental science are not directly reported, fluorescent probes like it can be used to track environmental contaminants and study their effects on biological systems. They can also be used in the development of biosensors for environmental monitoring .

Analytical Chemistry

6-TET dipivaloate is utilized in analytical chemistry for the qualitative and quantitative analysis of biological samples. Its fluorescent properties enable the detection and measurement of specific compounds within complex mixtures, enhancing the accuracy of analytical results .

Materials Science

In materials science, fluorescent probes such as 6-TET dipivaloate can be used to investigate the properties of novel materials, including their stability, degradation, and interactions with biological systems. This is important for the development of biocompatible materials .

Agricultural Research

Although not directly used in agricultural research, compounds like 6-TET dipivaloate could theoretically be applied in the study of plant genetics, the development of genetically modified crops, and the monitoring of plant health through fluorescence-based techniques .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2',4,7,7'-tetrachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24Cl4O9/c1-29(2,3)27(39)42-20-10-18-13(8-15(20)32)31(23-22(26(38)44-31)17(34)7-12(24(23)35)25(36)37)14-9-16(33)21(11-19(14)41-18)43-28(40)30(4,5)6/h7-11H,1-6H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFOBCBGNSDTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24Cl4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-TET dipivaloate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.